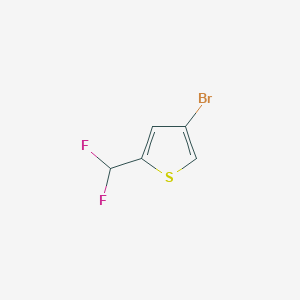

4-Bromo-2-(difluoromethyl)-thiophene

Descripción general

Descripción

4-Bromo-2-(difluoromethyl)-thiophene is a useful research compound. Its molecular formula is C5H3BrF2S and its molecular weight is 213.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound is structurally similar to other brominated and fluorinated compounds, which have been shown to interact with various biological targets . .

Mode of Action

Given its structural similarity to other brominated and fluorinated compounds, it may interact with its targets in a similar manner

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2-(difluoromethyl)-thiophene are currently unknown. Some structurally similar compounds have been shown to affect various metabolic pathways . .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds. Without specific information on the compound’s properties and behavior, it is difficult to predict how these factors might influence its action .

Actividad Biológica

4-Bromo-2-(difluoromethyl)-thiophene (CAS No. 627526-93-6) is a sulfur-containing heterocyclic compound that has garnered interest due to its potential biological activities. The compound's structure, characterized by a thiophene ring substituted with a bromine atom and a difluoromethyl group, suggests it may interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C5H3BrF2S

- Molecular Weight : 213.04 g/mol

- Structure : The presence of the bromine and difluoromethyl groups contributes to the compound's electronic properties, enhancing its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific cellular pathways. Thiophene derivatives are known for their electron-rich characteristics, which facilitate interactions with various biological targets, including:

- Enzyme Inhibition : Similar thiophene compounds have been identified as inhibitors of D-amino acid oxidase (DAO), suggesting that this compound may exhibit similar inhibitory effects on enzymes involved in metabolic pathways relevant to conditions such as schizophrenia and cancer .

- Anticancer Activity : Compounds containing thiophene rings have shown promise in targeting kinases and apoptosis modulators, indicating potential applications in cancer therapy .

In Vitro Studies

Recent studies have demonstrated that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications at the C-2 position of thiophene rings have been shown to enhance the stability and efficacy of compounds in inhibiting glycolysis in cancer cells .

Case Studies

- D-amino Acid Oxidase Inhibition :

- Anticancer Potential :

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with other thiophene derivatives is useful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential DAO inhibitor |

| Thiophene-2-carboxylic acid | Structure | Inhibits DAO |

| Fluorinated thiophenes | Structure | Inhibits HKII in cancer cells |

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-2-(difluoromethyl)-thiophene serves as a versatile building block in organic synthesis. Its unique reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles through reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex molecules.

- Functionalization : The difluoromethyl group enhances the electrophilic character of the thiophene ring, making it suitable for further functionalization, allowing the creation of diverse derivatives used in pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is investigated for its potential applications in:

- Organic Electronics : Its electronic properties make it a candidate for organic semiconductors, which are crucial in the development of flexible electronic devices and solar cells.

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance conductivity and stability, making it valuable for applications in sensors and electronic components.

Medicinal Chemistry

The biological activity of this compound has been explored in medicinal chemistry:

- Antimicrobial Properties : Research indicates that thiophene derivatives exhibit antimicrobial activities, which may be leveraged for developing new antibiotics or antifungal agents.

- Anticancer Activity : Similar compounds have shown potential in targeting cancer pathways, with studies suggesting that modifications to the thiophene structure can enhance efficacy against specific cancer types.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of various thiophene derivatives using this compound as a precursor. The derivatives showed significant antimicrobial activity against several bacterial strains, indicating the compound's potential as a lead structure for drug development .

Case Study 2: Development of Organic Semiconductors

Research highlighted the use of this compound in creating thin-film transistors. The incorporation of this compound into polymer blends resulted in improved charge mobility and stability, making it suitable for applications in flexible electronics .

Propiedades

IUPAC Name |

4-bromo-2-(difluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2S/c6-3-1-4(5(7)8)9-2-3/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSAHMIQBUZQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375737 | |

| Record name | 4-bromo-2-(difluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627526-93-6 | |

| Record name | 4-Bromo-2-(difluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-(difluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.